molecular formula C9H19NO B13217569 1-(1-Aminopropan-2-yl)-2,2-dimethylcyclobutan-1-ol

1-(1-Aminopropan-2-yl)-2,2-dimethylcyclobutan-1-ol

Cat. No.: B13217569
M. Wt: 157.25 g/mol
InChI Key: JOKMMZNSIFHWPE-UHFFFAOYSA-N
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Description

1-(1-Aminopropan-2-yl)-2,2-dimethylcyclobutan-1-ol is an organic compound with a unique structure that includes a cyclobutane ring substituted with an aminopropyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminopropan-2-yl)-2,2-dimethylcyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylcyclobutanone with 1-aminopropan-2-ol under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the carbonyl carbon of the cyclobutanone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminopropan-2-yl)-2,2-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of 1-(1-Aminopropan-2-yl)-2,2-dimethylcyclobutanone.

    Reduction: Formation of 1-(1-Aminopropan-2-yl)-2,2-dimethylcyclobutan-1-amine.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

1-(1-Aminopropan-2-yl)-2,2-dimethylcyclobutan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-yl)-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Aminopropan-2-ol: A simpler analog with a similar aminopropyl group but lacking the cyclobutane ring.

    2,2-Dimethylcyclobutan-1-ol: A related compound with a similar cyclobutane ring but lacking the aminopropyl group.

Uniqueness

1-(1-Aminopropan-2-yl)-2,2-dimethylcyclobutan-1-ol is unique due to its combination of a cyclobutane ring and an aminopropyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-(1-aminopropan-2-yl)-2,2-dimethylcyclobutan-1-ol

InChI

InChI=1S/C9H19NO/c1-7(6-10)9(11)5-4-8(9,2)3/h7,11H,4-6,10H2,1-3H3

InChI Key

JOKMMZNSIFHWPE-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CCC1(C)C)O

Origin of Product

United States

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